Pentachloronitrobenzene
Overview
Description
Mechanism of Action
Target of Action
Quintozene, also known as pentachloronitrobenzene (PCNB), is primarily used as a fungicide . Its primary targets are various fungi that cause diseases in crops such as cotton, rice, and seed grains .
Mode of Action
Quintozene acts through contact action and is an inhibitor of lipid peroxidation . It interacts with the fungal cells, disrupting their normal functions and leading to their death .
Biochemical Pathways
The biochemical pathways of quintozene have been studied in various species including rats, goats, and chickens . The major routes of metabolism were found to be nearly the same across these species. The primary metabolic pathways involve the displacement of the nitro group by either the sulfhydryl group of reduced glutathione or an SH-containing amino acid or peptide, or a hydroxyl group to yield pentachlorophenol . Another significant pathway is the reduction of the nitro group to form N-pentachlorophenylhydroxylamine, pentachloroaniline, and conjugated pentachloroaniline .
Pharmacokinetics
Quintozene is absorbed through inhalation, the gastrointestinal tract, and dermal exposure . It is distributed and stored in the body, undergoes biotransformation, and is eliminated partly metabolized and partly unchanged .
Result of Action
The primary result of quintozene’s action is the suppression of fungal growth, thereby preventing the onset of fungal diseases in crops . On a molecular level, quintozene disrupts the normal functioning of fungal cells, leading to their death .
Action Environment
Quintozene is effective under various environmental conditions. It persists in soil with a half-life within the range of 4-10 months . Part of it is lost from the soil by volatilization . Biodegradation, mainly to pentachloroaniline, is an important route of conversion . Quintozene is soluble in carbon disulfide, benzene, chloroform, ketones, and aromatic and chlorinated hydrocarbons, but is practically insoluble in water . These properties influence the compound’s action, efficacy, and stability in the environment.
Biochemical Analysis
Biochemical Properties
Quintozene interacts with various biomolecules, primarily through the displacement of the nitro group by the sulfhydryl group of reduced glutathione or an SH-containing compound . This interaction plays a significant role in the biochemical reactions involving Quintozene .
Molecular Mechanism
Quintozene exerts its effects at the molecular level primarily through its interactions with biomolecules. It binds to these molecules, potentially inhibiting or activating enzymes and causing changes in gene expression .
Metabolic Pathways
Quintozene is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Pentachloronitrobenzene was first synthesized in 1868 in a laboratory setting. Industrial production began in the 1930s when Bayer AG introduced it as a substitute for mercurial pesticides . The compound is typically prepared by chlorinating nitrobenzene at 60-70°C in chlorosulfuric acid, with iodine acting as a catalyst . Another method involves the nitration of chlorinated benzenes . The synthesis process also produces hexachlorobenzene as a byproduct, which is considered hazardous .
Chemical Reactions Analysis
Pentachloronitrobenzene undergoes several types of chemical reactions, including:
Reduction: This compound can be reduced to pentachloroaniline (PCA) using hydrogen.
Hydrolysis: It can hydrolyze to form pentachlorophenol (PCP) and pentachlorothioanisole (PCTA).
Substitution: This compound reacts with ethanol and potassium hydroxide to produce pentachlorophenetole.
Common reagents used in these reactions include hydrogen for reduction and potassium hydroxide for substitution reactions. The major products formed from these reactions are pentachloroaniline, pentachlorophenol, and pentachlorothioanisole .
Scientific Research Applications
Pentachloronitrobenzene has a wide range of applications in scientific research:
Agriculture: It is used as a fungicide to control soil-borne fungal diseases in crops like vegetables, cotton, and turf.
Environmental Science: This compound is used to study the degradation of pesticides in soil and water.
Analytical Chemistry: It serves as a reference standard for residue analysis in food and environmental testing.
Biology and Medicine: This compound is used in research to understand its effects on various biological systems and its potential as an endocrine disruptor.
Comparison with Similar Compounds
Pentachloronitrobenzene is often compared with other chlorinated aromatic compounds, such as:
Pentachloroaniline (PCA): A major metabolite of quintozene, PCA is also used as a fungicide but has different degradation pathways.
Pentachlorophenol (PCP): Another degradation product of quintozene, PCP is used as a wood preservative and has broader applications.
Hexachlorobenzene (HCB): A byproduct of quintozene synthesis, HCB is a persistent organic pollutant with significant environmental and health impacts.
This compound is unique in its specific application as a soil fungicide and its relatively rapid degradation in soil compared to other chlorinated compounds .
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-nitrobenzene | |
---|---|---|
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPLKUMXSAEKID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl5NO2 | |
Record name | QUINTOZENE | |
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DSSTOX Substance ID |
DTXSID2021105 | |
Record name | Pentachloronitrobenzene | |
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Molecular Weight |
295.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Quintozene appears as crystalline pale yellow to white solid or powder with a musty moth ball odor. Insoluble in water and denser than water. Hence sinks in water., Pale yellow crystals with a musty odor; [HSDB] Solid; Colorless when pure, the technical product is pale yellow; [ICSC] Colorless needles; [Aldrich MSDS], PURE: COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TECHNICAL: PALE YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Crystalline pale yellow to white solid or powder with a musty moth ball odor. | |
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Boiling Point |
622 °F at 760 mmHg (with some decomposition) (NTP, 1992), 328 °C at 760 mm Hg with some decomposition, 328 °C, 622 °F | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Practically insol in cold alc, Slightly soluble in alcohols; somewhat soluble in carbon disulfide, benzene, chloroform, Solubility in various solvents. [Table#3529], In water, 0.44 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.00004 | |
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Density |
1.718 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.718 at 25 °C/4 °C, 1.7 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
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Vapor Density |
10.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 10.2 | |
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Vapor Pressure |
0.013 mmHg at 77 °F (NTP, 1992), 0.00005 [mmHg], 5X10-5 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.007, 0.013 mmHg | |
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Impurities |
Hexachlorobenzene (HCB) and pentachlorobenzene (PCB) are manufacturing impurities in technical pentachloronitrobenzene (PCNB). During a special review in the 1980s of PCNB, /the EPA/ ... entered into an agreement with the manufacturers to reduce the amount of HCB in the technical grade PCNB to 0.5% by April 1983, and to 0.1% by April 1988 (47 FR 18177). ... In 1994, the /EPA/ ... sought to establish a maximum allowable level of HCB at 0.05% and 0.01% for PCB. Both registrants complied with the changes and subsequent formulations of PCNB contained HCB and PCB contamination levels at or below the new allowable limits., ... TECHNICAL PENTACHLORONITROBENZENE (PCNB) CONTAINS 1.8% HCB (HEXACHLOROBENZENE). ..., Technical grade pentachloronitrobenzene contains an avg of 97.8% PCNB ... 0.4% 2,3,4,5-tetrachloronitrobenzene, & less than 0.1% pentachlorobenzene., Pentachloronitrobenzene pesticide contains hexachlorobenzene as an impurity at concentrations of <0.05%. | |
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Color/Form |
Pale yellow crystals, Colorless needles, Fine needles from alcohol, platelets from carbon disulfide, Cream crystals | |
CAS No. |
82-68-8 | |
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Record name | PENTACHLORONITROBENZENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/716 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
295 °F (NTP, 1992), 144 °C, Pale yellow crystals. 99% pure. MP: 142-145 °C /Technical grade/, 146 °C, 295 °F | |
Record name | QUINTOZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16070 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PENTACHLORONITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1749 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | QUINTOZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0745 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PENTACHLORONITROBENZENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/716 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.